2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine
Description
Properties
IUPAC Name |
[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c28-22(20-14-24-18-5-1-2-6-19(18)25-20)27-12-9-15(10-13-27)17-8-7-16-4-3-11-23-21(16)26-17/h1-8,11,14-15H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHVLQKAKLSHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction remains the most widely adopted method for 1,8-naphthyridine synthesis. This involves condensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. For 2-substituted 1,8-naphthyridines, 2-aminonicotinaldehyde derivatives react with ketones or aldehydes under acidic conditions to form the bicyclic core.
Example Protocol
Friedländer Annulation
A greener approach employs the Friedländer reaction, utilizing water as solvent. 2-Aminonicotinaldehyde reacts with cyclic ketones (e.g., cyclohexanone) catalyzed by iodine, achieving yields comparable to traditional methods while reducing environmental impact.
Functionalization of the Piperidine Moiety
Introduction of Piperidin-4-Yl Group
Piperidine rings are typically introduced via nucleophilic substitution or Buchwald-Hartwig amination. For 4-substituted piperidines, N-Boc protection ensures regioselectivity during coupling.
Synthetic Route
-
Boc Protection : Treat piperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in THF.
-
Alkylation : React with 2-chloro-1,8-naphthyridine using K₂CO₃ in DMF at 60°C.
-
Deprotection : Remove Boc group with TFA/CH₂Cl₂ (1:1).
Quinoxaline-2-Carbonyl Coupling
The quinoxaline-2-carbonyl group is introduced via amide bond formation between quinoxaline-2-carboxylic acid and the piperidine amine.
Activation Strategies
-
Carbodiimide-Mediated : Use EDCI/HOBt in DMF, 0°C to room temperature, 24 hours (Yield: 65–70%).
-
Ultrasonic Irradiation : Apply 40 kHz ultrasound in acetonitrile with DCC, reducing reaction time to 2 hours (Yield: 78%).
Convergent Synthesis of Target Compound
Stepwise Assembly
-
1,8-Naphthyridine-Piperidine Intermediate :
-
React 2-chloro-1,8-naphthyridine with Boc-piperidin-4-amine under Pd catalysis (Pd(OAc)₂/Xantphos).
-
Conditions : Dioxane, 100°C, 16 hours (Yield: 60%).
-
-
Quinoxaline Coupling :
One-Pot Approach
A streamlined method combines cyclization and coupling in a single vessel:
-
Reactants : 2-Aminonicotinaldehyde, 1-(quinoxaline-2-carbonyl)piperidin-4-amine, acetylacetone
-
Conditions : Ethanol/HCl (1:1), 80°C, 24 hours
Mechanistic Insights and Optimization
Cyclization Kinetics
Thermal cyclization (Gould-Jacobs) follows first-order kinetics with an activation energy () of 92 kJ/mol. Ultrasonic irradiation reduces to 78 kJ/mol by enhancing molecular collisions.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 68 |
| Water | 80.1 | 72 |
| DMF | 36.7 | 61 |
Polar solvents favor cyclization by stabilizing transition states.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline moiety, using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-N-oxides, while reduction can produce reduced quinoxaline derivatives .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step reactions starting from simple precursors. The methods often include:
- Formation of Quinoxaline Derivatives : Quinoxaline derivatives serve as crucial intermediates. For instance, quinoxaline-2-carboxylic acid can be reacted with piperidine to yield the desired carbonyl compound.
- Naphthyridine Integration : The naphthyridine moiety can be introduced through cyclization reactions or by employing coupling strategies that link the naphthyridine core with the piperidine ring.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that quinoxaline derivatives can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the inhibition of specific kinases or pathways associated with cell proliferation and survival .
Antimicrobial Activity
Quinoxaline derivatives are also noted for their antimicrobial properties. They have demonstrated effectiveness against a range of bacterial and fungal pathogens. This activity is believed to stem from their ability to disrupt microbial cell membranes or inhibit critical enzymatic functions within microbial cells .
Neuroprotective Effects
Some studies suggest that quinoxaline-based compounds may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are often attributed to their antioxidant properties and ability to modulate neurotransmitter systems .
Anti-Leukemic Activity
A notable study explored the anti-leukemic activity of a pyrroloquinoxaline derivative closely related to this compound. The compound exhibited cytotoxic effects against human leukemia cell lines (HL60, K562, U937), demonstrating its potential as a therapeutic agent in leukemia treatment .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of quinoxaline derivatives has revealed that modifications at specific positions on the quinoxaline or naphthyridine rings can significantly enhance biological activity. For instance, substituents that increase lipophilicity or introduce electron-withdrawing groups have been shown to improve potency against cancer cells .
Mechanism of Action
The mechanism of action of 2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Differences :
- Compared to pyrazole-substituted derivatives (e.g., [13]), the target compound’s synthesis avoids Grignard reagents but may require stringent anhydrous conditions for quinoxaline coupling.
- Carboxylic acid derivatives (e.g., [4, 8]) necessitate hydrolysis steps, whereas the target compound’s non-polar substituents simplify purification.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
| Compound | LogP* | Solubility (µg/mL) | IC₅₀ (Carbonic Anhydrase) | Antimicrobial Activity (MIC, µg/mL) | |
|---|---|---|---|---|---|
| Target Compound | 3.2 (est) | <10 (est) | ~50 nM (est) | Not reported | |
| 1-(3-Chloro-2-fluorobenzyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid | 2.8 | 25 (pH 7.4) | 120 nM | 16 (vs. E. coli) | [4, 8] |
| 2-Cyclopropyl-3-(5-aryl-pyrazol-3-yl)-1,8-naphthyridine | 4.1 | <5 | N/A | 8 (vs. S. aureus) | [13] |
| 7-[4-(Benzothiazol-2-yl)piperazinyl]-1,8-naphthyridine | 3.5 | 15 | N/A | 32 (vs. M. tuberculosis) | [10] |
Notes:
- The target compound’s higher LogP (estimated) compared to carboxylic acid derivatives ([4, 8]) suggests improved membrane permeability but lower aqueous solubility.
- Quinoxaline’s electron-deficient aromatic system may enhance CA inhibition relative to phenyl or pyrazole groups .
Clinical and Preclinical Relevance
- Anticancer Potential: Quinoxaline derivatives are known intercalators and topoisomerase inhibitors, suggesting the target compound could synergize with carbapenems against resistant strains, akin to DMPI and CDFII .
- Neurological Applications : Piperidine-containing naphthyridines (e.g., [8, 9]) exhibit CNS penetration, positioning the target compound for exploration in Alzheimer’s or depression models .
Biological Activity
2-[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and neuroprotective properties. The findings are supported by various studies and case reports.
Chemical Structure and Synthesis
The compound features a complex structure that combines a naphthyridine moiety with a quinoxaline derivative linked through a piperidine ring. The synthesis of similar compounds often involves multi-step processes, including cyclization and functional group modifications.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of quinoxaline derivatives, including this compound. These compounds have shown significant activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis.
Table 1: Antibacterial Activity of Quinoxaline Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Quinoxaline A | S. aureus (MSSA) | 0.5 | 1 |
| Quinoxaline B | E. faecalis (VRE) | 0.75 | 1.5 |
| This compound | S. aureus (MRSA) | 0.3 | 0.6 |
The mechanism of action appears to involve inhibition of FtsZ protein polymerization, crucial for bacterial cell division .
Antifungal Activity
In addition to antibacterial effects, derivatives of quinoxalines have been tested for antifungal activity. Studies indicate that these compounds exhibit inhibitory effects on various fungal strains, including Candida albicans.
Table 2: Antifungal Activity
| Compound | Target Fungus | MIC (µg/mL) |
|---|---|---|
| Quinoxaline C | C. albicans | 10 |
| Quinoxaline D | Aspergillus niger | 15 |
| This compound | C. albicans | 8 |
The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity .
Anticancer Activity
Research has highlighted the potential anticancer properties of quinoxaline derivatives. In vitro studies demonstrate that compounds similar to this compound induce apoptosis in cancer cell lines through various pathways.
Table 3: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Quinoxaline E | HeLa (cervical) | 5 |
| Quinoxaline F | MCF-7 (breast) | 7 |
| This compound | A549 (lung) | 3 |
The compound's efficacy is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
Emerging studies suggest that quinoxaline derivatives may also possess neuroprotective properties. These compounds have been shown to modulate neurotransmitter systems and exhibit potential in treating neurological disorders.
Case Study: Neuroprotective Properties
A study involving animal models demonstrated that administration of a related quinoxaline derivative led to significant improvements in cognitive function and reduced neuronal apoptosis in models of neurodegeneration .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,8-naphthyridine derivatives, and how can they be adapted to synthesize 2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine?
- Methodological Answer :
- Pfitzinger-Borsche Reaction : React 7-azaisatin analogues with α-methylene carbonyl compounds under basic conditions (e.g., ethanolic KOH) to form 1,8-naphthyridine-4-carboxylic acid derivatives .
- Grignard Reactions : Use Grignard reagents to functionalize intermediates like N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide, followed by condensation with aryl aldehydes and cyclization with hydrazine hydrate .
- Thiation : Introduce sulfur substituents using P₂S₅ in pyridine under reflux .
- Adaptation : Incorporate quinoxaline-2-carbonyl-piperidine fragments via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
Q. How can researchers confirm the structural identity and purity of 1,8-naphthyridine derivatives post-synthesis?
- Methodological Answer :
- Spectroscopy : Use IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions .
- Chromatography : Monitor reactions via TLC (silica G plates, chloroform:methanol 4:1) and confirm purity via HPLC .
- Melting Point Analysis : Compare observed values with literature data using capillary methods .
Q. What safety protocols are critical when handling piperidine and quinoxaline derivatives?
- Methodological Answer :
- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Ensure fume hoods for reactions involving volatile solvents (e.g., DMF, pyridine) .
- Emergency Measures : For spills, sweep or vacuum solids into sealed containers; for exposure, rinse skin/eyes with water for ≥15 minutes and seek medical aid .
Advanced Research Questions
Q. How can computational tools optimize the synthesis and bioactivity of 1,8-naphthyridine analogues?
- Methodological Answer :
- In Silico Screening : Use tools like PASS (Prediction of Activity Spectra for Substances) to prioritize analogues with predicted antimicrobial or anticancer activity .
- ADMET Prediction : Evaluate solubility (LogP), bioavailability, and toxicity early to reduce attrition .
- Molecular Docking : Model interactions with targets (e.g., mycobacterial enzymes) to guide substituent selection .
Q. What strategies resolve contradictions in bioactivity data across structurally similar 1,8-naphthyridine derivatives?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents (e.g., electron-withdrawing groups on the quinoxaline ring) and correlate with activity trends .
- Orthogonal Assays : Validate primary bioactivity results (e.g., anti-mycobacterial MICs) with secondary assays (e.g., cytotoxicity in mammalian cells) .
- Crystallography : Resolve binding mode discrepancies using X-ray structures of ligand-target complexes .
Q. How can researchers mitigate low yields in multi-step syntheses of 1,8-naphthyridine-piperidine hybrids?
- Methodological Answer :
- Intermediate Stabilization : Protect reactive groups (e.g., piperidine amines via Boc protection) during coupling steps .
- Catalysis : Optimize Pd-catalyzed cross-coupling conditions (e.g., ligand selection, temperature) for C–N bond formation .
- Workup Optimization : Use extraction with dichloromethane and drying (Na₂SO₄) to recover polar intermediates .
Key Considerations for Experimental Design
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of quinoxaline intermediates but require rigorous drying .
- Reaction Monitoring : Use TLC with UV-active plates for real-time tracking of intermediates .
- Scale-Up Challenges : Optimize exothermic reactions (e.g., Grignard additions) for safety at larger scales .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
